2-Bromo-4-nitrobenzaldehyde
Overview
Description
2-Bromo-4-nitrobenzaldehyde is a compound that can be synthesized through various chemical reactions. It is a brominated and nitrated derivative of benzaldehyde, which is an aromatic aldehyde with a wide range of applications in chemical synthesis.
Synthesis Analysis
The synthesis of 2-Bromo-4-nitrobenzaldehyde and its derivatives can be achieved through different methods. One approach involves the reaction of 2-bromobenzaldehydes with β-nitrostyrenes in the presence of sodium sulfide, which acts as a sulfur source, to produce 2H-3-nitrothiochromenes without the need for a transition metal catalyst or additive . Another method includes the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which leads to the synthesis of substituted 2-bromobenzaldehydes . Additionally, a regioselective bromine/lithium exchange reaction has been used to synthesize 4-bromo-2-nitrobenzaldehyde, a closely related compound, from 2,5-dibromo-1-nitrobenzene .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4-nitrobenzaldehyde, such as 2-fluoro-4-bromobenzaldehyde, has been studied using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) have supported these experimental results. The molecular dimer formation through intermolecular hydrogen bonding has been investigated, and it has been found that these compounds prefer a stable O-trans conformation .
Chemical Reactions Analysis
2-Bromo-4-nitrobenzaldehyde can undergo various chemical reactions. For instance, it can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles . The compound can also participate in the addition reaction of bromonitromethane to aldehydes, catalyzed by NaI, to produce 1-bromo-1-nitroalkan-2-ols . Moreover, the synthesis of Schiff bases through the condensation reaction of aldehydes with amines has been reported, which can lead to compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-nitrobenzaldehyde can be inferred from related compounds. For example, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde provide insights into the conformational preferences and stability of halogenated benzaldehydes . The reactivity of such compounds in various chemical reactions suggests that they possess functional groups that are amenable to further transformations, which can be exploited in synthetic chemistry .
Scientific Research Applications
Bromination and Nitration Studies
2-Bromo-4-nitrobenzaldehyde is examined in the context of bromination and nitration processes. Cummings and Söderberg (2014) reexamined the selective bromination of 2-nitrobenzaldehyde, providing insights into the formation of various brominated products, including 4-bromo-2-nitrobenzaldehyde (Cummings & Söderberg, 2014). Furthermore, Li and colleagues (2018) explored the solid-liquid phase equilibrium and thermodynamic functions of 2-nitrobenzaldehyde in different solvents, which is pertinent to the synthesis and handling of 2-bromo-4-nitrobenzaldehyde (Li et al., 2018).
Synthesis of Derivative Compounds
The compound has been used in synthesizing various derivative compounds. For instance, Munmun Ghosh and J. Ray (2017) highlighted the application of 2-bromobenzaldehyde, a related compound, in synthesizing compounds with potential biological and medicinal applications under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).
Actinometry in Photochemistry
2-Nitrobenzaldehyde, a closely related compound, has been used as a chemical actinometer in photochemistry, as explored by Galbavy et al. (2010). This application can be extended to understanding the photochemical properties of 2-bromo-4-nitrobenzaldehyde (Galbavy et al., 2010).
Heterocyclization in Organic Chemistry
The compound is also pertinent in heterocyclization processes in organic chemistry. Kim et al. (2000) described the cyclization of 2-nitro-substituted acylbenzenes or iminobenzenes, such as 2-nitrobenzaldehydes, in the presence of 2-bromo-2-nitropropane, leading to 2,1-benzisoxazoles (Kim et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDLLBUNDADXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508023 | |
Record name | 2-Bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitrobenzaldehyde | |
CAS RN |
5274-71-5 | |
Record name | 2-Bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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